Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel- (9CI) Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel- (9CI)
Brand Name: Vulcanchem
CAS No.: 136577-69-0
VCID: VC0144439
InChI: InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1
SMILES: CCC1(CC2CC1C=C2)C=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel- (9CI)

CAS No.: 136577-69-0

Main Products

VCID: VC0144439

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel- (9CI) - 136577-69-0

CAS No. 136577-69-0
Product Name Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel- (9CI)
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1R,2S,4R)-2-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1
Standard InChIKey QOZQBVVQOKPJLC-KXUCPTDWSA-N
Isomeric SMILES CC[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O
SMILES CCC1(CC2CC1C=C2)C=O
Canonical SMILES CCC1(CC2CC1C=C2)C=O
PubChem Compound 15039018
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator